2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol
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Overview
Description
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a versatile compound used in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol typically involves the reaction of cyclopentylmethanol with formaldehyde and ammonia under controlled conditions. This process results in the formation of the aminomethyl group attached to the cyclopentyl ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol
- 2-[1-(Aminomethyl)cyclopropyl]ethan-1-ol
- 2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol
Uniqueness
2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol is unique due to its specific ring size and the presence of both aminomethyl and hydroxyl functional groups.
Properties
IUPAC Name |
2-[1-(aminomethyl)cyclopentyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-8(5-6-10)3-1-2-4-8/h10H,1-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNILSFZGMGXCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CCO)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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